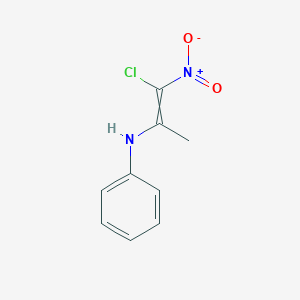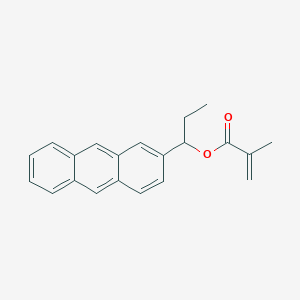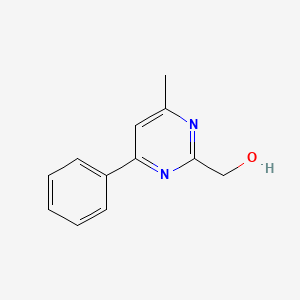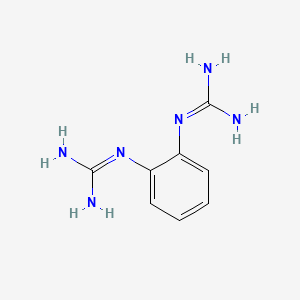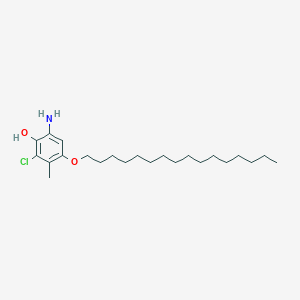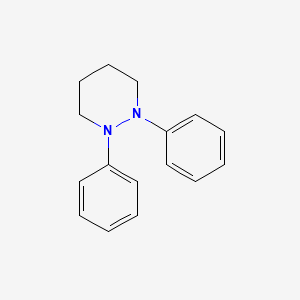
Pyridazine, hexahydro-1,2-diphenyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pyridazine, hexahydro-1,2-diphenyl-: is a heterocyclic organic compound that contains a six-membered ring with two adjacent nitrogen atoms This compound is a derivative of pyridazine, which is known for its diverse pharmacological activities
Méthodes De Préparation
Synthetic Routes and Reaction Conditions:
Inverse Electron Demand Diels-Alder Reaction: This method involves the reaction between 3-monosubstituted s-tetrazine and silyl enol ethers, providing functionalized pyridazines with high regiocontrol.
Copper-Promoted Cyclization: A copper-promoted 6-endo-trig cyclization of β,γ-unsaturated hydrazones enables the efficient synthesis of 1,6-dihydropyridazines, which can be converted to pyridazines in the presence of sodium hydroxide.
Aza-Diels-Alder Reaction: This reaction involves 1,2,3-triazines with 1-propynylamines, offering a highly regioselective synthesis of 6-aryl-pyridazin-3-amines under neutral conditions.
Industrial Production Methods: Industrial production of pyridazine derivatives often involves the condensation of 1,4-diketones or 4-ketoacids with hydrazines. This method is scalable and provides high yields of the desired product .
Analyse Des Réactions Chimiques
Types of Reactions:
Substitution: Pyridazine derivatives can undergo substitution reactions with various nucleophiles, leading to a wide range of functionalized products.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alcohols are frequently employed in substitution reactions.
Major Products:
Oxidation: Pyridazinones
Reduction: Hexahydropyridazines
Substitution: Functionalized pyridazines with various substituents
Applications De Recherche Scientifique
Chemistry: Pyridazine derivatives are used as building blocks in the synthesis of complex organic molecules. They serve as intermediates in the preparation of various heterocyclic compounds .
Biology: Pyridazine derivatives exhibit a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. They are studied for their potential use in developing new therapeutic agents .
Medicine: Several pyridazine-based drugs have been developed for the treatment of cardiovascular diseases, neurological disorders, and cancer. These compounds are known for their high efficacy and low toxicity .
Industry: Pyridazine derivatives are used in the production of agrochemicals, such as herbicides and insecticides. They are also employed in the development of materials with unique electronic and optical properties .
Mécanisme D'action
The mechanism of action of pyridazine derivatives involves their interaction with specific molecular targets, such as enzymes and receptors. For example, some pyridazine derivatives act as inhibitors of phosphodiesterase enzymes, leading to increased levels of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP) in cells . This results in various physiological effects, including vasodilation and anti-inflammatory responses .
Comparaison Avec Des Composés Similaires
Pyrimidine: Contains nitrogen atoms at positions 1 and 3 in the ring.
Pyrazine: Contains nitrogen atoms at positions 1 and 4 in the ring.
Uniqueness: Pyridazine derivatives are unique due to their ability to form stable complexes with various biological targets. Their dual hydrogen-bonding capacity and high dipole moment make them attractive candidates for drug design . Additionally, pyridazine derivatives exhibit a broad spectrum of biological activities, making them versatile compounds in medicinal chemistry .
Propriétés
Numéro CAS |
63378-87-0 |
|---|---|
Formule moléculaire |
C16H18N2 |
Poids moléculaire |
238.33 g/mol |
Nom IUPAC |
1,2-diphenyldiazinane |
InChI |
InChI=1S/C16H18N2/c1-3-9-15(10-4-1)17-13-7-8-14-18(17)16-11-5-2-6-12-16/h1-6,9-12H,7-8,13-14H2 |
Clé InChI |
HFQYCSWEJCESJC-UHFFFAOYSA-N |
SMILES canonique |
C1CCN(N(C1)C2=CC=CC=C2)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



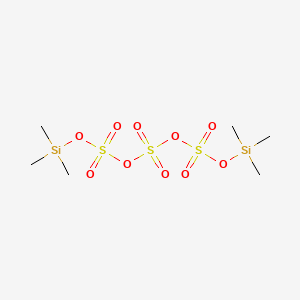



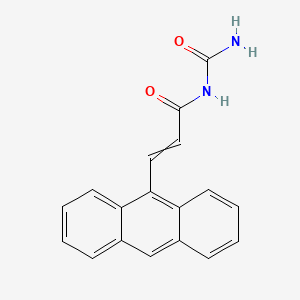
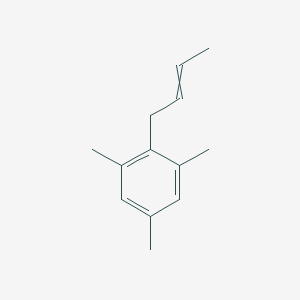
![2-[3-(Trifluoromethyl)anilino]benzene-1,3-dicarboxylic acid](/img/structure/B14500790.png)
